molecular formula C16H14BrN5O2 B2933212 N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105201-55-5

N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2933212
CAS No.: 1105201-55-5
M. Wt: 388.225
InChI Key: KITADCNVFSYWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-bromophenyl group at position 1, a 3-methoxyphenylamino moiety at position 5, and a carboxamide group at position 2.

Properties

IUPAC Name

N-(2-bromophenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2/c1-24-11-6-4-5-10(9-11)18-15-14(20-22-21-15)16(23)19-13-8-3-2-7-12(13)17/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITADCNVFSYWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NNN=C2C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Triazole derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving hydrazine derivatives and substituted phenyl groups. The general synthetic route involves the formation of the triazole ring through cyclization reactions with various aryl isocyanates or isothiocyanates. The presence of the bromine atom and methoxy group in its structure enhances its reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of compounds similar to this compound have shown selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines with IC50 values in the sub-micromolar range . The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings significantly influence the compound's potency.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundBcl-2-expressing cells< 0.5Bcl-2 inhibition
5k (related compound)Jurkat cells> 10No significant activity
Gossypol (positive control)Bcl-2-expressing cells< 0.25Bcl-2 inhibition

The presence of methoxy and bromo substituents appears to enhance the interaction with the Bcl-2 protein, leading to increased apoptosis in cancer cells .

Antioxidant Activity

Triazole derivatives have also been evaluated for their antioxidant properties. The presence of electron-donating groups such as methoxy enhances the radical scavenging ability of these compounds. Studies indicate that similar compounds exhibit significant antioxidant activity, which may contribute to their overall therapeutic effects .

The mechanism by which this compound exerts its biological effects primarily involves modulation of apoptotic pathways through inhibition of anti-apoptotic proteins like Bcl-2. This leads to increased apoptosis in cancer cells. Additionally, the compound's antioxidant properties may help mitigate oxidative stress in various biological systems.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

  • Study on Bcl-2 Inhibition : A study demonstrated that compounds with similar structures effectively inhibited Bcl-2 in human cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
  • Antioxidant Evaluation : In vitro assays confirmed that triazole derivatives possess significant antioxidant capabilities, which could be beneficial in treating diseases associated with oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the triazole core and aryl groups. Key examples include:

Compound Name Substituents (Position) Key Features Reference
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide 3-Phenylbenzoisoxazolyl (1), methyl (5) High thermal stability (m.p. >250°C), 82% yield, targets kinase pathways
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl (1), cyclopropyl (5) Crystal structure resolved via SHELX, Hirshfeld surface analysis
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Trifluoromethyl (5), thienopyrimidinyl Potent c-Met inhibitor (IC50 <100 nM), apoptosis induction in cancer cells
N-(2-Bromo-4-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide 4-Methyl (2-bromophenyl) Structural isomer of the target compound, differing in methyl substitution

Key Observations :

  • Methoxy Groups: Improve solubility compared to non-polar substituents (e.g., methyl or cyclopropyl in ).
  • Aryl Diversity: Substituted benzoisoxazolyl () or thienopyrimidinyl () groups confer selectivity for kinase targets.
Physicochemical Properties
Property Target Compound N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Molecular Weight ~428.3 g/mol (estimated) 401.8 g/mol 455.5 g/mol
Melting Point Not reported >250°C (decomposition) >250°C (decomposition)
Solubility Moderate (methoxy enhances) Low (cyclopropyl reduces polarity) Very low (bulky benzoisoxazolyl group)

Note: The target compound’s bromine and methoxy groups balance lipophilicity and solubility, making it more drug-like than analogues with bulky aryl groups .

Q & A

Q. What are the primary challenges in synthesizing N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed methodologically?

Synthesis of this triazole-carboxamide derivative typically involves multi-step reactions, including cyclization of intermediates (e.g., azide-alkyne click chemistry) and functionalization of the aryl bromine and methoxy substituents. Key challenges include:

  • Low solubility : The bromophenyl and methoxyphenyl groups contribute to poor aqueous solubility. Solutions include using polar aprotic solvents (DMSO, DMF) or co-solvent systems (e.g., water:ethanol mixtures) for reaction optimization .
  • Regioselectivity in triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-disubstitution. Reaction conditions (e.g., Cu(I) catalyst concentration, temperature) must be tightly controlled .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) is recommended for isolating the final product. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) validates purity .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical?

Structural validation requires a combination of techniques:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, bromophenyl protons as doublets). 1H ^1 \text{H}-1H^1 \text{H} COSY and HSQC resolve overlapping signals in the triazole region .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in regiochemistry (e.g., triazole ring orientation) and hydrogen-bonding interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~448.05 g/mol) and detects halogen isotopic patterns .

Q. What solubility limitations does this compound exhibit, and how do they impact in vitro assays?

The compound’s low aqueous solubility (<10 µM in PBS) necessitates solvent optimization for cell-based studies:

  • DMSO stock solutions : Use ≤0.1% DMSO in cell culture to avoid cytotoxicity. Pre-test solvent compatibility with MTT assays .
  • Nanoparticle encapsulation : Liposomal or PEGylated formulations improve bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR strategies include:

  • Substitution at the triazole C-5 position : Replacing the 3-methoxyphenylamino group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances kinase inhibition potency .
  • Bromophenyl modification : Introducing para-substituents (e.g., -OH, -NH2_2) improves solubility while retaining affinity for target enzymes like HDACs or carbonic anhydrases .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical hydrogen-bond acceptors (triazole N2, carboxamide O) for target engagement .

Q. What conflicting data might arise in enzyme inhibition assays, and how should they be resolved?

Contradictions in IC50_{50} values across studies often stem from:

  • Assay conditions : Variations in buffer pH (e.g., carbonic anhydrase assays at pH 7.4 vs. 6.5) alter ionization states. Standardize buffers and validate with positive controls (e.g., acetazolamide) .
  • Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target specificity. CRISPR knockouts of the suspected enzyme validate mechanism .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Xenograft models : Test antitumor efficacy in triple-negative breast cancer (MDA-MB-231) or glioblastoma (U87MG) models. Administer via intraperitoneal injection (10–20 mg/kg) with weekly tumor volume measurements .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentrations post-administration. Monitor metabolites (e.g., demethylated or debrominated derivatives) to assess metabolic stability .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Molecular docking : AutoDock Vina screens against the Human Kinome or GPCR databases to prioritize high-risk off-targets (e.g., hERG channel binding) .
  • ADMET prediction : SwissADME estimates blood-brain barrier permeability (low for this compound due to carboxamide polarity) and CYP450 inhibition risks .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carboxamide group .
  • Antioxidant additives : Include 0.01% BHT in DMSO stocks to inhibit radical-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.